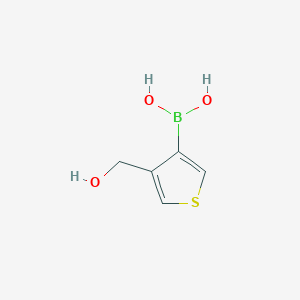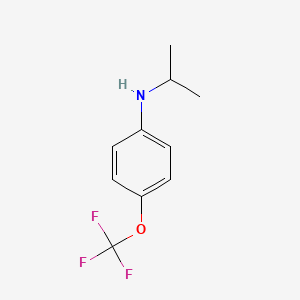
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is a chemical compound that features an isopropyl group attached to a phenyl ring substituted with a trifluoromethoxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline typically involves the reaction of 4-trifluoromethoxybenzonitrile with isopropyl magnesium bromide in toluene. The reaction is carried out at 20°C, followed by heating to 55°C for 4 hours. The mixture is then cooled, and the product is isolated through a series of extractions and distillations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
Applications De Recherche Scientifique
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-(Propan-2-yl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: This compound shares the trifluoromethoxy-phenyl structure but has different substituents, leading to distinct chemical properties and applications.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethoxy group, used in different chemical reactions and applications.
Uniqueness
N-(Propan-2-yl)-4-(trifluoromethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
N-propan-2-yl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7,14H,1-2H3 |
Clé InChI |
IEUGASXGIGWNCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



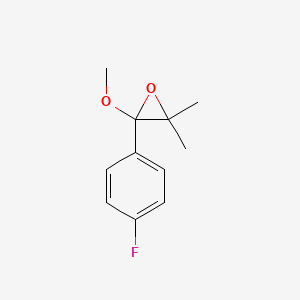
![1-tert-Butyl-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B8687426.png)
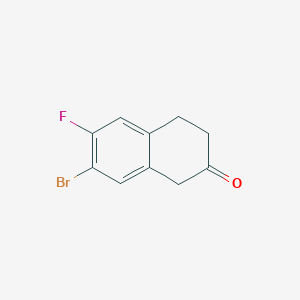
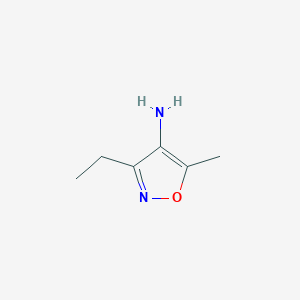
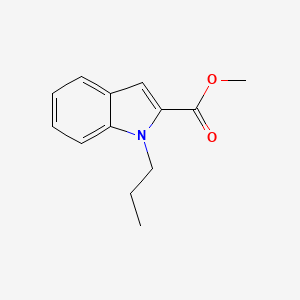
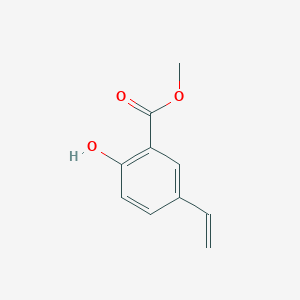
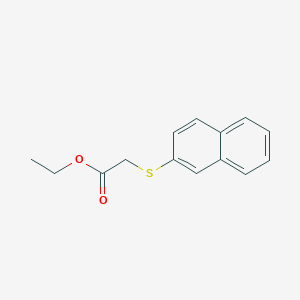
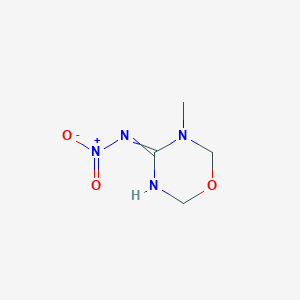
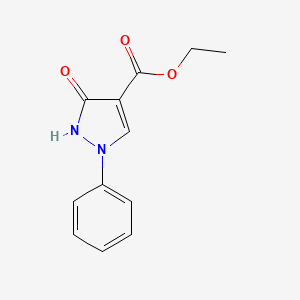
![2,6-Bis[2-(dimethylamino)ethoxy]anthraquinone dihydrochloride](/img/structure/B8687504.png)
